2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Preparation Methods
Synthetic Routes::
Suzuki–Miyaura Coupling: This compound can be synthesized via Suzuki–Miyaura cross-coupling reactions. In this process, an organoboron reagent (usually an aryl or heteroaryl boron compound) reacts with an aryl halide (e.g., aryl bromide or aryl chloride) in the presence of a palladium catalyst.
Other Methods: Additional synthetic routes may involve multistep processes, such as cyclization reactions or amide bond formation.
- Information on large-scale industrial production methods for this specific compound is limited. research and development efforts may explore scalable routes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups or substituents.
Scientific Research Applications
Chemistry: Investigating its reactivity, stereochemistry, and novel derivatives.
Biology: Studying its interactions with biological targets (e.g., receptors, enzymes).
Medicine: Exploring its potential as a drug candidate (e.g., anticancer, anti-inflammatory).
Industry: Developing new materials or catalysts based on its structure.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets (e.g., proteins, nucleic acids).
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other isoquinoline derivatives, such as N-cyclopropyl-2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide
Properties
Molecular Formula |
C23H24N2O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N2O4/c1-28-20-10-7-15(13-21(20)29-2)11-12-24-22(26)19-14-25(16-8-9-16)23(27)18-6-4-3-5-17(18)19/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3,(H,24,26) |
InChI Key |
YLKIIYILENDZPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4)OC |
Origin of Product |
United States |
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